2-Bromofluorobenzene-D4

Vue d'ensemble

Description

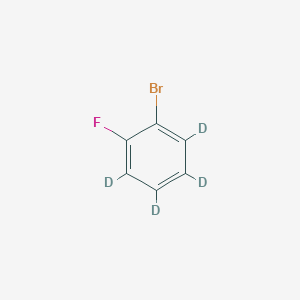

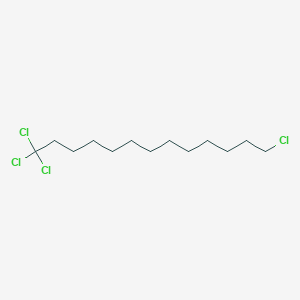

2-Bromofluorobenzene-D4 is a stable isotope reagent . It is not a hazardous compound . The molecular formula is C6BrD4F .

Synthesis Analysis

The synthesis of 2-Bromofluorobenzene-D4 is of great interest in the field of organic chemistry . One common method for synthesizing 2-Bromofluorobenzene-D4 is through the reaction of fluorobenzene with bromine . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom . The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide .Molecular Structure Analysis

The molecular structure of 2-Bromofluorobenzene-D4 consists of a benzene ring with a bromine atom and a fluorine atom attached to it . The presence of these halogen atoms imparts distinct properties to the compound .Chemical Reactions Analysis

Due to the presence of both bromine and fluorine atoms, 2-Bromofluorobenzene-D4 displays unique chemical behavior . The bromine atom is highly reactive and can undergo substitution reactions, where it is replaced by other functional groups . The fluorine atom in 2-Bromofluorobenzene-D4 enhances its reactivity by increasing the electron density on the benzene ring .Physical And Chemical Properties Analysis

2-Bromofluorobenzene-D4 is a colorless liquid at room temperature . It has a boiling point of approximately 155 degrees Celsius and a melting point of around -20 degrees Celsius . The compound is insoluble in water but exhibits good solubility in organic solvents such as ethanol and acetone .Applications De Recherche Scientifique

Pharmaceutical Research

2-Bromofluorobenzene-D4: is extensively used as a building block in pharmaceutical research. Its unique structure allows for the synthesis of various drugs, including antiviral agents and anti-inflammatory medications . The presence of both bromine and fluorine atoms in the molecule enhances the stability and bioavailability of the synthesized drugs, making it a valuable intermediate in drug development.

Agrochemical Production

In the agrochemical industry, 2-Bromofluorobenzene-D4 serves as a precursor for the synthesis of herbicides, fungicides, and insecticides . Its chemical properties contribute to the creation of compounds with increased stability and biological activity, which are essential for effective pest control and crop protection.

Materials Science

This compound finds significant applications in materials science, particularly in the synthesis of polymers and liquid crystals . These materials are crucial for the production of electronic devices, displays, and sensors, where 2-Bromofluorobenzene-D4 enhances thermal stability, electrical conductivity, and optical properties.

Organic Synthesis

2-Bromofluorobenzene-D4: is a versatile reagent in organic synthesis, enabling the creation of a wide range of compounds with diverse functionalities . Its ability to undergo substitution, polymerization, cross-coupling, and heterocyclization reactions makes it an indispensable tool for chemists.

Analytical Chemistry

As a stable isotope-labelled compound, 2-Bromofluorobenzene-D4 is used in analytical chemistry for accurate and reliable data analysis . It serves as a reference material in various analytical methods, ensuring the precision of chemical measurements.

Environmental Science

In environmental science, 2-Bromofluorobenzene-D4 is utilized as a tracer compound to study the fate and transport of pollutants . Its stability and low toxicity make it suitable for tracking the movement of contaminants in air, water, and soil, contributing to environmental monitoring and remediation efforts.

Mécanisme D'action

Target of Action

2-Bromofluorobenzene-D4 is a versatile compound that has shown great potential in various applications within the pharmaceutical industry . It is often used as a ligand of asymmetric catalysts to participate in organic synthesis reactions . The primary targets of 2-Bromofluorobenzene-D4 are the organic molecules that it interacts with during these synthesis reactions .

Mode of Action

The mode of action of 2-Bromofluorobenzene-D4 involves its ability to undergo various substitution reactions . For instance, it can readily undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . This property allows chemists to introduce a wide range of functional groups onto the benzene ring, expanding the possibilities for further synthetic manipulations .

Biochemical Pathways

The unique combination of bromine and fluorine atoms in 2-Bromofluorobenzene-D4 enables selective cross-coupling reactions with a variety of organic substrates . This leads to the synthesis of complex molecules that were previously challenging to access . The affected biochemical pathways would depend on the specific organic substrates and the resulting synthesized compounds .

Pharmacokinetics

This can make them more potent and longer-lasting in the body .

Result of Action

The molecular and cellular effects of 2-Bromofluorobenzene-D4’s action would depend on the specific organic molecules it interacts with and the resulting synthesized compounds . By incorporating fluorine atoms into drug molecules using 2-Bromofluorobenzene-D4, researchers can potentially improve their therapeutic efficacy and reduce the risk of adverse effects .

Orientations Futures

2-Bromofluorobenzene-D4 is a versatile building block that finds applications in various industries . It serves as a key intermediate in the production of several drugs, including antiviral agents and anti-inflammatory drugs . The presence of both bromine and fluorine atoms in the molecule imparts unique properties to the synthesized drugs, such as increased stability and enhanced bioavailability .

Propriétés

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBFGUBXWMIPR-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromofluorobenzene-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)

![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)

![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)